molecular formula C14H16N2O4 B571891 Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 1253790-69-0

Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B571891
M. Wt: 276.292
InChI Key: KIAXGMXWGFVVQW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of naphthyridine and is used in various scientific research applications. This compound has been studied extensively for its biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves the condensation of 2-aminonicotinic acid with ethyl acetoacetate followed by cyclization and esterification.

Starting Materials
2-aminonicotinic acid, ethyl acetoacetate, sodium ethoxide, acetic anhydride, sulfuric acid, ethanol, wate

Reaction
Step 1: Dissolve 2-aminonicotinic acid and ethyl acetoacetate in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour., Step 2: Add acetic anhydride dropwise to the mixture and continue heating for another 2 hours., Step 3: Cool the mixture and add water. Acidify the mixture with sulfuric acid and extract with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., Step 5: Dissolve the crude product in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 3 hours., Step 6: Cool the mixture and add water. Neutralize the mixture with sodium carbonate and extract with ethyl acetate., Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Mechanism Of Action

The mechanism of action of Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is not fully understood. However, it is believed to act as a competitive inhibitor of COX-2, AChE, and DHFR. In the case of COX-2, it is believed to bind to the enzyme and prevent its activity. For AChE, it is believed to bind to the active site of the enzyme and prevent the hydrolysis of acetylcholine. For DHFR, it is believed to bind to the active site of the enzyme and inhibit its activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate have been studied extensively. Inhibition of COX-2 has been shown to reduce inflammation and pain. Inhibition of AChE has been shown to increase the levels of acetylcholine in the nervous system, leading to increased alertness and improved cognitive performance. Inhibition of DHFR has been shown to inhibit the metabolism of folic acid, leading to reduced cell proliferation and increased apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate for lab experiments include its low toxicity, high solubility in aqueous solutions, and ability to be synthesized in a multi-step process. The limitations of using this compound for lab experiments include its high cost and the need for careful handling and storage due to its potential for toxicity.

Future Directions

The future directions for Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate include further research into its potential applications in cancer research, its mechanism of action, and its potential for toxicity. Additionally, research into its potential as an inhibitor of other enzymes, such as proteases, is warranted. Finally, research into the development of improved synthetic methods for the production of this compound is needed to reduce its cost and increase its availability for use in lab experiments.

Scientific Research Applications

Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the transmission of signals in the nervous system. Additionally, this compound has been studied for its potential applications in cancer research and as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid.

properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-1-propan-2-yl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(19)10-11(17)9-6-5-7-15-12(9)16(8(2)3)13(10)18/h5-8,17H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAXGMXWGFVVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

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